molecular formula C14H11ClFN3O B2685017 N-(2-Chloro-4-fluorophenyl)-6-cyclopropylpyrimidine-4-carboxamide CAS No. 2415470-96-9

N-(2-Chloro-4-fluorophenyl)-6-cyclopropylpyrimidine-4-carboxamide

Cat. No.: B2685017
CAS No.: 2415470-96-9
M. Wt: 291.71
InChI Key: QJPNMXAXKCXOKN-UHFFFAOYSA-N
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Description

N-(2-Chloro-4-fluorophenyl)-6-cyclopropylpyrimidine-4-carboxamide is a synthetic organic compound known for its potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a pyrimidine ring substituted with a cyclopropyl group and a carboxamide functional group. The presence of chloro and fluoro substituents on the phenyl ring further enhances its chemical properties, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloro-4-fluorophenyl)-6-cyclopropylpyrimidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via a cyclopropanation reaction, often using diazomethane or a similar reagent.

    Substitution on the Phenyl Ring: The chloro and fluoro substituents are introduced through electrophilic aromatic substitution reactions, typically using chlorinating and fluorinating agents such as thionyl chloride and fluorine gas.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, where the carboxylic acid derivative of the pyrimidine is reacted with an amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and scalability. Reaction conditions are carefully controlled to maximize yield and purity, often involving advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloro-4-fluorophenyl)-6-cyclopropylpyrimidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the carboxamide group to an amine.

    Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the halogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(2-Chloro-4-fluorophenyl)-6-cyclopropylpyrimidine-4-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its therapeutic potential, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-(2-Chloro-4-fluorophenyl)-6-cyclopropylpyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of biochemical pathways. For instance, it may inhibit certain kinases or proteases, thereby affecting signal transduction and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Chloro-4-fluorophenyl)-6-cyclopropylpyrimidine-2-carboxamide
  • N-(2-Chloro-4-fluorophenyl)-5-cyclopropylpyrimidine-4-carboxamide

Uniqueness

N-(2-Chloro-4-fluorophenyl)-6-cyclopropylpyrimidine-4-carboxamide is unique due to its specific substitution pattern on the pyrimidine ring and the presence of both chloro and fluoro groups on the phenyl ring. These structural features confer distinct chemical and biological properties, making it a valuable compound for targeted research and development.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

N-(2-chloro-4-fluorophenyl)-6-cyclopropylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClFN3O/c15-10-5-9(16)3-4-11(10)19-14(20)13-6-12(8-1-2-8)17-7-18-13/h3-8H,1-2H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJPNMXAXKCXOKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC=N2)C(=O)NC3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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